molecular formula C11H15BrN2O B1525223 5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine CAS No. 1220018-97-2

5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Cat. No. B1525223
M. Wt: 271.15 g/mol
InChI Key: CGKALMQFRIQSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-Bromo-N-methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinemethanamine”, have been reported . It has a predicted boiling point of 374.4±42.0 °C, a predicted density of 1.381±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr), and a predicted pKa of 7.22±0.10 .

Scientific Research Applications

Synthesis and Characterization

Researchers have been focusing on the synthesis and physical-chemical characterization of compounds for various applications. For instance, Stagni et al. (2008) reported the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes, revealing the role of ancillary ligands in color tuning of these complexes. These findings indicate the potential of such compounds in the development of organic light-emitting devices (OLEDs) and other light-emitting materials (Stagni et al., 2008).

Material Science Applications

In material science, the development of polymetallic architectures using bromo-containing species has been explored. Although some bromo-containing species displayed poor photophysical performances, their synthesis is considered attractive for the construction of polymetallic architectures, which could have implications for electronic properties tuning and the development of advanced materials (Stagni et al., 2008).

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis of novel compounds often explores their potential as therapeutic agents. For example, Ananda et al. (2017) synthesized novel pyrazole derivatives and assessed their cytotoxic effects against cancer cell lines, revealing potential for the development of small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

properties

IUPAC Name

5-bromo-N-(oxan-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-1-2-11(14-8-10)13-7-9-3-5-15-6-4-9/h1-2,8-9H,3-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKALMQFRIQSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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